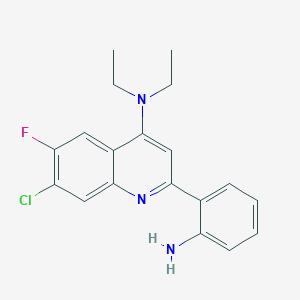
4-Quinolinamine, 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an aminophenyl group, a chloro group, a diethylamino group, and a fluoro group attached to a quinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
科学的研究の応用
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound’s properties make it useful in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into the active sites of the targets .
類似化合物との比較
Similar Compounds
2-aminophenyl derivatives: These compounds share the aminophenyl group and exhibit similar chemical reactivity.
Chloroquinoline derivatives: Compounds with a chloro group attached to the quinoline core.
Fluoroquinoline derivatives: Compounds with a fluoro group attached to the quinoline core.
Uniqueness
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
143101-36-4 |
|---|---|
分子式 |
C19H19ClFN3 |
分子量 |
343.8 g/mol |
IUPAC名 |
2-(2-aminophenyl)-7-chloro-N,N-diethyl-6-fluoroquinolin-4-amine |
InChI |
InChI=1S/C19H19ClFN3/c1-3-24(4-2)19-11-18(12-7-5-6-8-16(12)22)23-17-10-14(20)15(21)9-13(17)19/h5-11H,3-4,22H2,1-2H3 |
InChIキー |
LOTHYJWNYLCLOE-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=NC2=CC(=C(C=C21)F)Cl)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


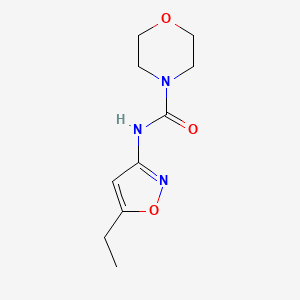
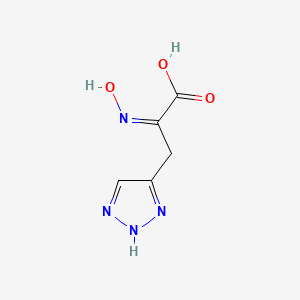

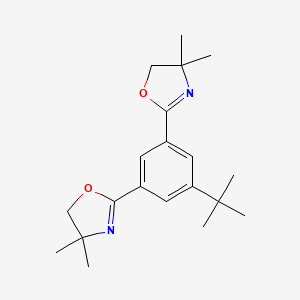
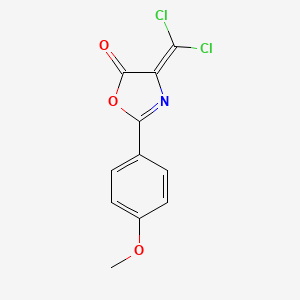
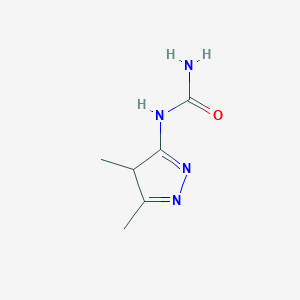

![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
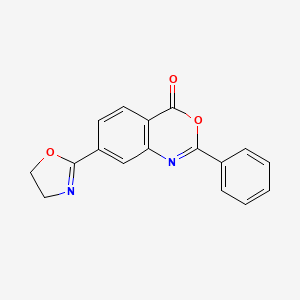
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15207591.png)

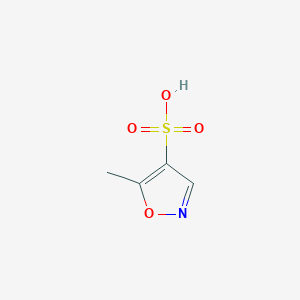

![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde](/img/structure/B15207619.png)
